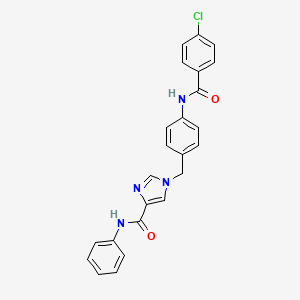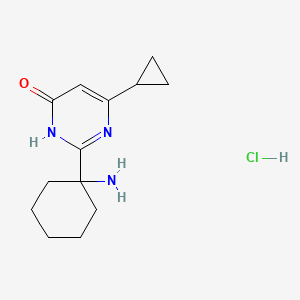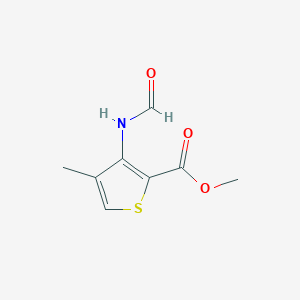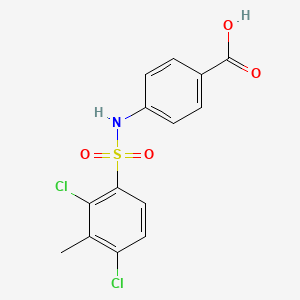
1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the use of bimetallic nanoparticles as catalysts . For example, Ni/Cu bimetallic nanoparticles have been used in the synthesis of compounds with similar structures . The synthesis process is confirmed by various methods such as Scanning Electron Microscopy (SEM), Electron Diffraction X-ray (EDX), X-ray fluorescence spectroscopy (XRF), X-ray diffraction (XRD), and Transmission Electron Microscopy (TEM) .Chemical Reactions Analysis
Compounds with similar structures have been studied for their chemical reactions. For instance, Ni/Cu bimetallic nanoparticles have been used as a catalyst for the chemoselective oxidation of alcohol to the corresponding aldehyde and chemoselective reduction of aromatic nitro substituents to the corresponding amino substituents .Wissenschaftliche Forschungsanwendungen
Imidazole Compounds in Cancer Treatment
Imidazole derivatives, particularly those structurally related to 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have demonstrated notable potential in antitumor research. Notably, derivatives such as bis(2-chloroethyl)amino imidazoles and benzimidazoles have been identified for their antitumor properties. Some of these compounds have progressed past preclinical testing, indicating their significance in the search for new antitumor drugs and compounds with varied biological properties (Iradyan, 2009).
Antiprotozoal and Antiparasitic Applications
Imidazole Derivatives in Antiprotozoal Research
Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, derivatives related to the core structure of 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have shown significant antiprotozoal activity. These compounds, particularly those with guanylhydrazone functionality, have demonstrated potent activity against Trypanosoma rhodesiense, highlighting their potential in antiprotozoal and antiparasitic therapy (Sundberg, 1990).
Antidiabetic Research
Imidazoline Derivatives and Glucose Homeostasis
Research into imidazoline derivatives, structurally akin to 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, has identified compounds with significant potential in modulating glucose homeostasis in type II diabetes models. Compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine have demonstrated potent antidiabetic activity, mediated by an increase in insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan, 1999).
Anti-Hyperlipidemic Research
Imidazole-5-Carboxamide Derivatives in Lipid Regulation
Imidazole-5-carboxamide derivatives have shown promise in anti-hyperlipidemic research. Compounds synthesized as part of this category have been tested in animal models, revealing significant decreases in plasma levels of triglycerides, low-density lipoprotein, and total cholesterol, while increasing high-density lipoprotein levels. This indicates their potential in managing hyperlipidemia and related cardiovascular conditions (Jasim, 2018).
Wirkmechanismus
Target of Action
The primary target of this compound is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface. It plays a crucial role in the regulation of several cellular processes, including cell survival and death, neurotransmission, and immune response .
Mode of Action
The compound acts as an agonist for the human sigma-1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, is the sigma-1 receptor. The compound’s interaction with its target leads to changes in the cell, specifically in the regulation of calcium signaling and other cellular processes .
Biochemical Pathways
calcium signaling pathways . Calcium signaling is crucial for several cellular functions, including cell growth, apoptosis, and immune response .
Result of Action
The compound’s action on the sigma-1 receptor can lead to a variety of cellular effects. For instance, it has been shown to exhibit antiproliferative activity against certain cancer cell lines . This means that the compound can inhibit the growth of these cells, making it potentially useful in cancer treatment .
Eigenschaften
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-10-8-18(9-11-19)23(30)27-21-12-6-17(7-13-21)14-29-15-22(26-16-29)24(31)28-20-4-2-1-3-5-20/h1-13,15-16H,14H2,(H,27,30)(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGTKCHIFFVLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)



![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386192.png)

![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)



![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2386198.png)


![N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386204.png)